molecular formula C13H19ClN4O2 B1352730 Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate CAS No. 313654-83-0

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Cat. No. B1352730
M. Wt: 298.77 g/mol
InChI Key: IJINSJSWDSHUBL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 . It has a molecular weight of 298.77 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals . The piperazine ring is present in a chair conformation . Of the two nitrogen atoms in the piperazine ring, one is sp3 hybridized while the other is sp2 hybridized .


Physical And Chemical Properties Analysis

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate has a molecular weight of 298.77 g/mol . It has a topological polar surface area of 58.6 Ų and contains 5 hydrogen bond acceptors . The compound is solid in physical form .

Scientific Research Applications

General Use

“Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 313654-83-0 and a molecular weight of 298.77 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used as an intermediate in the synthesis of several novel organic compounds .

Specific Application: Synthesis of Novel Organic Compounds

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular novel organic compound being synthesized. Unfortunately, the exact procedures or technical details are not provided in the sources I found .

Synthesis of Novel Organic Compounds

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular novel organic compound being synthesized. Unfortunately, the exact procedures or technical details are not provided in the sources I found .
  • Results or Outcomes: Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Synthesis of Novel Organic Compounds

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular novel organic compound being synthesized. Unfortunately, the exact procedures or technical details are not provided in the sources I found .
  • Results or Outcomes: Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could include further exploration of its potential pharmacological activities, given the known activities of some piperazine derivatives . Additionally, studies could investigate its synthesis and chemical reactions in more detail .

properties

IUPAC Name

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINSJSWDSHUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457052
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

CAS RN

313654-83-0
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge a 2 L 3-neck round bottom flask with 2,3-dichloropyrazine (78.7 g, 0.532 mol), piperazine-1-carboxylic acid t-butyl ester (100 g, 0.537 mol), potassium carbonate (88.2 g, 0.638 mol) followed by DMA (0.780 L), and heat the resultant slurry to 110° C. under nitrogen with vigorous stirring. Cool to room temperature, add water (0.390 L) and MTBE (0.390 L), and stir the mixture for 60 min. Stop stirring and separate the layers. Wash the organic layer with water (2×200 mL), dry over MgSO4, filter and concentrate to give the title preparation as a yellow syrup (145 g, 91% yield).
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 L
Type
reactant
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Charge a 2 L 3-neck round bottom flask with 2,3-dichloropyrazine (78.7 g, 0.532 mol), piperazine-1-carboxylic acid t-butyl ester (100 g, 0.537 mol), potassium carbonate (88.2 g, 0.638 mol) followed by N,N-dimethylacetamide (0.780 L), and heat the resultant slurry to 110° C. under nitrogen with vigorous stirring. Cool to room temperature, add water (0.390 L) and methyl t-butyl ether (0.390 L), and stir the mixture for 60 min. Stop stirring and separate the layers. Wash the organic layer with water (2×200 mL), dry over MgSO4, filter and concentrate to give 145 g of 3′-chloro-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester as a yellow syrup (91% yield). 1H NMR (400 MHz, chloroform-d) δ ppm-8.10 (s, 1H), 7.91 (s, 1H), 3.59 (m, 4H), 3.40 (m, 4H), 1.48 (s, 9H)
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Quantity
0.78 L
Type
reactant
Reaction Step Two
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described in WO 00/76984. A mixture of N-Boc-piperazine (11.47 g, 61.5 mmol), K2CO3 (8.5 g, 61 mmol) and 2,3-dichloropyrazine (9.20 g, 61.7 mmol) in acetonitrile (100 mL) was stirred at 100° C. for 40 h. The reaction mixture was concentrated, dissolved in toluene, washed with water, dried (MgSO4), and concentrated. The residue was purified by chromatography on silica gel using toluene/EtOAc (7:3) as eluent to give 18.3 g (100%) of the title product. HRMS m/z calcd for C13H19N4O2 (M)+298.1197, found 298.1206.
Quantity
11.47 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 3,4-Dichloro-pyrazine (3 g, 20.1 mmol, 1.0 eq.), dry DMF (20 mL) and piperazine-1-carboxylic acid tert-butyl ester (7.3 g, 40 mmol, 2 eq). The reaction mixture was heated to 90° C. and allowed to stir for 4 hours. After allowing the reaction to return to room temperature water (100 mL) was added and the product extracted with DCM (2×200 mL). The organic layer was washed 1 N HCl (2×) and brine (2×) and dried over NaSO4. After removing the solvent the product was isolated as an orange oil (6 g, 80%).
Name
3,4-Dichloro-pyrazine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

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